molecular formula C9H8N2O2 B13677456 Methyl 2-(Cyanomethyl)nicotinate

Methyl 2-(Cyanomethyl)nicotinate

Cat. No.: B13677456
M. Wt: 176.17 g/mol
InChI Key: AGMDJRFFLKBYNP-UHFFFAOYSA-N
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Description

Methyl 2-(Cyanomethyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, along with a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(Cyanomethyl)nicotinate typically involves the reaction of nicotinic acid with methanol in the presence of a catalyst. One common method includes the esterification of nicotinic acid using methanol and sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to yield Methyl nicotinate. Subsequently, the cyanomethyl group is introduced through a nucleophilic substitution reaction using cyanomethyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(Cyanomethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(Cyanomethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Methyl 2-(Cyanomethyl)nicotinate involves its interaction with specific molecular targets. The compound is known to act as a vasodilator by promoting the release of prostaglandin D2, which leads to the dilation of blood vessels. This effect is primarily localized due to the short half-life of prostaglandin D2. Additionally, the compound may interact with nicotinic acetylcholine receptors, influencing neuronal activity .

Comparison with Similar Compounds

    Methyl nicotinate: Shares the nicotinic acid structure but lacks the cyanomethyl group.

    Ethyl nicotinate: Similar structure with an ethyl ester group instead of a methyl ester.

    Nicotinic acid: The parent compound without esterification.

Uniqueness: Methyl 2-(Cyanomethyl)nicotinate is unique due to the presence of both the methyl ester and cyanomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 2-(cyanomethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-11-8(7)4-5-10/h2-3,6H,4H2,1H3

InChI Key

AGMDJRFFLKBYNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CC#N

Origin of Product

United States

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